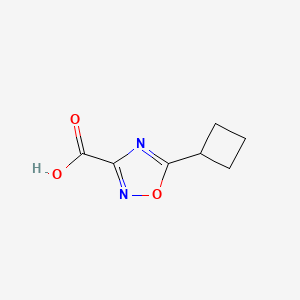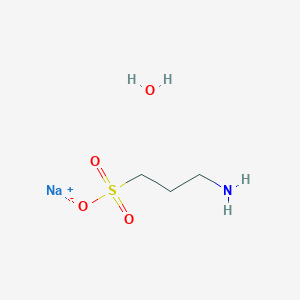
Sodium3-aminopropane-1-sulfonatehydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-aminopropane-1-sulfonate hydrate typically involves the reaction of 3-aminopropanesulfonic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction is as follows:
3-aminopropanesulfonic acid+sodium hydroxide→sodium 3-aminopropane-1-sulfonate hydrate+water
Industrial Production Methods
Industrial production of sodium 3-aminopropane-1-sulfonate hydrate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 3-aminopropane-1-sulfonate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonates .
Wissenschaftliche Forschungsanwendungen
Sodium 3-aminopropane-1-sulfonate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in cell biology and neuroscience research as a neurotransmitter analog.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium 3-aminopropane-1-sulfonate hydrate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an analog of neurotransmitters, modulating the activity of neurotransmitter receptors and ion channels. This modulation can affect various cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopropanesulfonic acid: Similar in structure but lacks the sodium ion.
Homotaurine: A derivative with similar biological activity.
Taurine: Another sulfonic acid derivative with similar applications in biology and medicine.
Uniqueness
Sodium 3-aminopropane-1-sulfonate hydrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its solubility in water and stability under various conditions make it a versatile compound for research and industrial applications .
Eigenschaften
Molekularformel |
C3H10NNaO4S |
|---|---|
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
sodium;3-aminopropane-1-sulfonate;hydrate |
InChI |
InChI=1S/C3H9NO3S.Na.H2O/c4-2-1-3-8(5,6)7;;/h1-4H2,(H,5,6,7);;1H2/q;+1;/p-1 |
InChI-Schlüssel |
XMGAYSFRNDVINT-UHFFFAOYSA-M |
Kanonische SMILES |
C(CN)CS(=O)(=O)[O-].O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13067318.png)
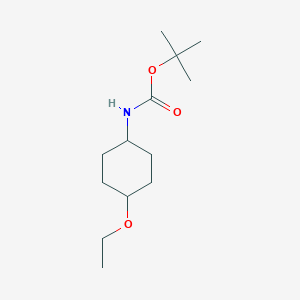


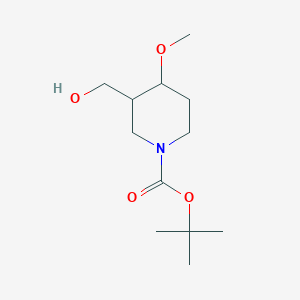


![1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid](/img/structure/B13067366.png)
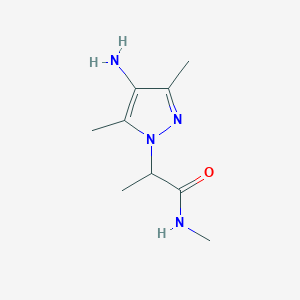
![7-Cyclopropyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13067375.png)
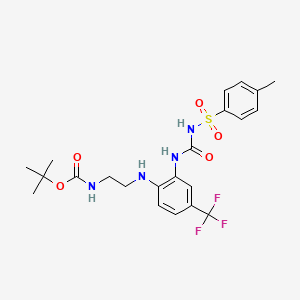
![7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13067391.png)
![3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13067396.png)
